molecular formula C18H17N3O2S2 B6452462 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole CAS No. 2640979-24-2

4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole

Cat. No.: B6452462
CAS No.: 2640979-24-2
M. Wt: 371.5 g/mol
InChI Key: HYFAUEYQHCDKGA-UHFFFAOYSA-N
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Description

4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, combined with the benzothiadiazole moiety, imparts significant rigidity and electronic characteristics, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Scientific Research Applications

Chemistry

In chemistry, 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole is used as a building block for synthesizing more complex molecules. Its rigid structure and electronic properties make it valuable in the design of new materials and catalysts .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of molecules with high specificity and affinity for biological targets, potentially leading to new therapeutic agents .

Industry

In industry, the compound’s stability and electronic properties are leveraged in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole is unique due to the combination of the spirocyclic structure and the benzothiadiazole moiety. This dual functionality imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-25(23,16-8-4-7-15-17(16)20-24-19-15)21-11-18(12-21)9-14(10-18)13-5-2-1-3-6-13/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFAUEYQHCDKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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